(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is a complex organic compound that features a benzo[d]thiazole moiety, a piperidine ring, and a thiophene group.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been associated with anti-tubercular activity . They have been discussed in the context of their inhibitory effects on Mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been known to exhibit inhibitory effects against mycobacterium tuberculosis
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity, suggesting they may impact the biochemical pathways related to mycobacterium tuberculosis .
Result of Action
Benzothiazole derivatives have shown inhibitory effects against mycobacterium tuberculosis , suggesting that they may have a bacteriostatic or bactericidal effect on this pathogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often include the use of anhydrous solvents and catalysts such as aluminum chloride to facilitate the coupling and rearrangement reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c20-16(15-6-3-11-22-15)19-9-7-12(8-10-19)21-17-18-13-4-1-2-5-14(13)23-17/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNQSEVQLWOPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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